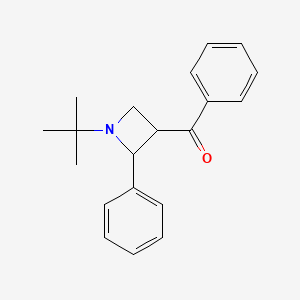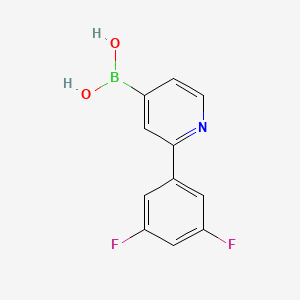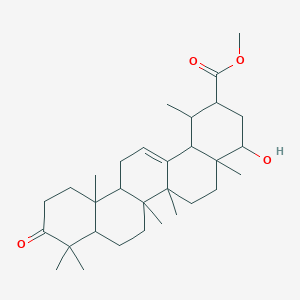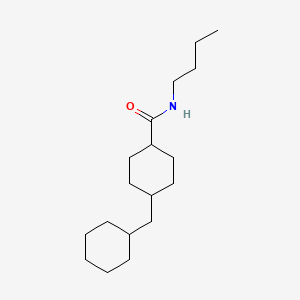
Benzyl-PEG9-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG9-N3, also known as 1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane, is a polyethylene glycol (PEG) derivative. This compound features a benzyl protecting group and an azide functional group, making it a versatile PEG linker. The hydrophilic PEG chain enhances its solubility in aqueous media, and the azide group allows it to participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG9-N3 is synthesized through a multi-step process involving the reaction of polyethylene glycol with benzyl chloride and sodium azide. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The benzyl group serves as a protecting group for the hydroxyl end of the PEG chain, while the azide group is introduced through the reaction with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through column chromatography or recrystallization to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG9-N3 undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in Click Chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Utilizes copper(I) catalysts to facilitate the reaction between the azide group and alkynes.
Reducing Agents: Triphenylphosphine is commonly used to reduce the azide group to an amine.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used to oxidize the benzyl group.
Major Products Formed
Triazoles: Formed through Click Chemistry reactions with alkynes.
Amines: Formed through the reduction of the azide group.
Carboxylic Acids: Formed through the oxidation of the benzyl group.
Applications De Recherche Scientifique
Benzyl-PEG9-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and in Click Chemistry reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings due to its hydrophilic properties
Mécanisme D'action
The mechanism of action of Benzyl-PEG9-N3 primarily involves its role as a PEG linker. The azide group allows it to form stable triazole linkages with alkynes through Click Chemistry, facilitating the conjugation of various molecules. The hydrophilic PEG chain enhances the solubility and stability of the conjugated molecules, improving their overall performance in biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG4-N3: A shorter PEG chain with similar functional groups.
Benzyl-PEG12-N3: A longer PEG chain with similar functional groups.
Methyl-PEG9-N3: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
Benzyl-PEG9-N3 is unique due to its specific PEG chain length and the presence of both benzyl and azide functional groups. This combination provides a balance between hydrophilicity and reactivity, making it a versatile compound for various applications. The benzyl group offers protection during synthesis, while the azide group enables efficient conjugation through Click Chemistry.
Propriétés
Formule moléculaire |
C25H43N3O9 |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C25H43N3O9/c26-28-27-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2 |
Clé InChI |
YCCLCBPCZXAJCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



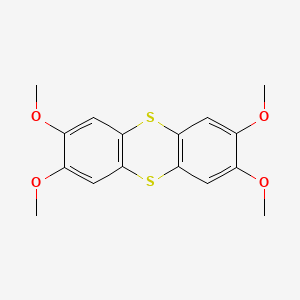

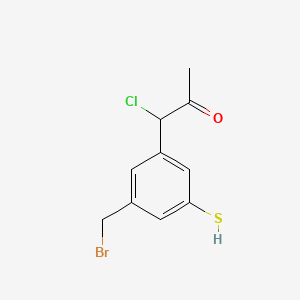
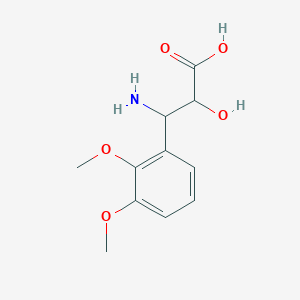
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)


